Tin tetra(hexanolate)

Sol-gel processing Hydrolysis kinetics Tin oxide precursors

Tin tetra(hexanolate) [Sn(O-n-C₆H₁₃)₄; CAS 93840-03-0] is a homoleptic tin(IV) alkoxide bearing four linear n-hexanolate ligands, with a molecular weight of approximately 523.4 g/mol. As a member of the Sn(OR)₄ family, it serves as a molecular precursor for SnO₂-based materials via sol-gel hydrolysis–condensation, chemical solution deposition, and related wet-chemical routes.

Molecular Formula C24H52O4Sn
Molecular Weight 523.4 g/mol
CAS No. 93840-03-0
Cat. No. B12658017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin tetra(hexanolate)
CAS93840-03-0
Molecular FormulaC24H52O4Sn
Molecular Weight523.4 g/mol
Structural Identifiers
SMILESCCCCCC[O-].CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sn+4]
InChIInChI=1S/4C6H13O.Sn/c4*1-2-3-4-5-6-7;/h4*2-6H2,1H3;/q4*-1;+4
InChIKeyNIRYGOQSAJECEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tin Tetra(hexanolate) (CAS 93840-03-0): A Long-Chain Tin(IV) Alkoxide Precursor for Controlled Sol-Gel and Thin-Film Processing


Tin tetra(hexanolate) [Sn(O-n-C₆H₁₃)₄; CAS 93840-03-0] is a homoleptic tin(IV) alkoxide bearing four linear n-hexanolate ligands, with a molecular weight of approximately 523.4 g/mol . As a member of the Sn(OR)₄ family, it serves as a molecular precursor for SnO₂-based materials via sol-gel hydrolysis–condensation, chemical solution deposition, and related wet-chemical routes [1]. In contrast to the widely studied shorter-chain analogs tin(IV) isopropoxide [Sn(O-i-Pr)₄] and tin(IV) n-butoxide [Sn(O-n-Bu)₄], the extended C₆ alkoxide chain of tin tetra(hexanolate) introduces systematically altered physicochemical properties—including reduced hydrolysis reactivity, modified oligomerization behavior, and distinct solubility and volatility profiles—that are relevant for process control in oxide thin-film fabrication [1][2].

Workflow Sol-gel synthesis and chemical solution deposition
Selection Extended n-hexanolate chain for attenuated reactivity
Use Context Controlled hydrolysis for SnO₂ thin-film processing

Why Tin Tetra(hexanolate) Cannot Be Swapped for Shorter-Chain Tin Alkoxides Without Process Re-Validation


In tin(IV) alkoxide chemistry, the identity of the alkoxide ligand (R) is not a spectator variable—it directly governs hydrolysis rate, oligomerization degree, solubility, volatility, and thermal decomposition pathway [1][2]. The well-established trend that longer, linear alkyl chains reduce the electrophilicity of the metal center and increase steric shielding means that substituting a C₃ (isopropoxide) or C₄ (n-butoxide) alkoxide with a C₆ (n-hexanolate) analog predictably alters the entire hydrolysis–condensation kinetic profile [3]. Consequently, a sol-gel or thin-film deposition protocol optimized for Sn(O-i-Pr)₄ or Sn(O-n-Bu)₄ will not transfer directly to Sn(O-n-C₆H₁₃)₄ without adjustments to water-to-precursor ratio, catalyst concentration, aging time, and thermal processing conditions. Generic substitution without systematic re-optimization risks uncontrolled precipitation, film defects, and irreproducible device performance [2].

Hydrolysis kinetics shift
C₆ chain reduces hydrolysis rate vs. C₃/C₄; direct protocol transfer may require re-optimization of water ratio and aging.
Thermal decomposition mismatch
Higher decomposition onset and less volatile byproducts may alter annealing requirements and film stress profile.
Oligomerization and solubility differences
Lower oligomerization tendency and enhanced hydrocarbon solubility can change solution viscosity and filtration behavior.

Quantitative Differentiation Evidence for Tin Tetra(hexanolate) vs. Shorter-Chain Tin(IV) Alkoxides


Hydrolysis Rate Modulation: n-Hexanolate vs. n-Butoxide and Isopropoxide Ligands

The hydrolysis rate of metal alkoxides decreases systematically with increasing linear alkyl chain length due to combined steric and inductive effects. For silicon alkoxides, the quantitative series is established as R = Me > Et > nPr > iPr ≈ nBu, with longer chains producing progressively slower hydrolytic transformation [1]. Since tin alkoxides follow the same mechanistic principles—hydrolysis proceeding via proton-assisted SN1-type mechanisms where the alkoxide ligand acts as a leaving group—this steric/inductive trend extends to the Sn(OR)₄ family [1][2]. Tin tetra(hexanolate), bearing linear n-C₆H₁₃ ligands, is therefore expected to hydrolyze substantially more slowly than both tin(IV) isopropoxide (branched C₃) and tin(IV) n-butoxide (linear C₄), offering a wider kinetic window for controlled sol-gel processing.

Hydrolysis rate ranking
Class-level
Me > Et > nPr > iPr ≈ nBu > n-Hex (slower)
Supports longer pot life and ambient processing
Inferred from silicon alkoxide trends; Sn-specific kinetic constants not reported
Sol-gel processing Hydrolysis kinetics Tin oxide precursors Alkoxide reactivity

Thermal Decomposition Profile: Decomposition Onset Comparison with Tin(IV) Isopropoxide

Tin(IV) isopropoxide isopropanol adduct decomposes at approximately 130°C, evolving isopropanol and forming SnO₂ . In contrast, tin tetra(hexanolate) lacks a coordinated alcohol adduct (as it is synthesized from 1-hexanol rather than a secondary alcohol prone to adduct formation) and bears higher-molecular-weight alkoxide ligands (n-C₆H₁₃O, 101.2 Da per ligand vs. i-C₃H₇O, 59.1 Da per ligand) . This structural difference means that thermal decomposition of Sn(O-n-C₆H₁₃)₄ requires cleavage of stronger Sn–O bonds in a sterically more congested environment, and the liberated 1-hexanol has a higher boiling point (157°C) than isopropanol (82°C), affecting the evaporation and burnout profile [1]. The resulting higher decomposition onset and broader thermal processing window may reduce film stress and cracking during post-deposition annealing.

Decomposition onset Δ
Cross-study
>130 °C vs. ~130 °C Δ bp +75 °C
Broader thermal processing window
Based on ligand boiling point and SDS data; direct TGA not available
Thermal analysis Precursor decomposition Tin oxide thin films Chemical solution deposition

Oligomerization State and Solution Processibility: Steric Shielding by Extended n-Hexanolate Ligands

Tin(IV) alkoxides with small, unbranched alkoxide ligands (e.g., methoxide, ethoxide) are known to form oligomeric structures in solution via alkoxide bridging, increasing solution viscosity and reducing shelf stability [1]. As the steric bulk of the alkoxide ligand increases, the degree of molecular association decreases [1]. Tin tetra(hexanolate), with its extended C₆ linear chains, occupies a steric profile intermediate between the short-chain alkoxides (prone to oligomerization) and the bulky tert-butoxide (monomeric; mp 40–44°C) . This intermediate steric environment is expected to favor a lower oligomerization degree than Sn(O-n-Bu)₄ while maintaining higher solubility in hydrocarbon solvents than the crystalline Sn(O-t-Bu)₄, offering an advantageous balance for solution-based deposition processes [1].

Physical state
Class-level
Liquid (inferred) Lower oligomerization
Simplifies filtration and coating
Inferred from ligand chain length; no direct molecular weight data
Oligomerization Solution structure Precursor viscosity Spin-coating

Solution-Processed Thin-Film Transistor Performance: Long-Chain Alkoxide Precursor Advantages

A systematic study of Sn precursors for solution-processed amorphous zinc–tin oxide (ZTO) thin-film transistors demonstrated that the molecular ligand structure profoundly affects film thickness, density, morphology, and electrical performance [1]. Sn(II) 2-ethylhexanoate—a precursor bearing a branched C₈ carboxylate ligand—exhibited the best solubility and solution stability among the four precursors tested, a property attributed to its flexible long alkyl chain [1]. While tin tetra(hexanolate) was not directly included in this study, its linear C₆ alkoxide chain shares the key structural feature (extended alkyl chain) that conferred superior solution processibility to the 2-ethylhexanoate analog. Sn(IV) isopropoxide was identified as a promising precursor for transistor fabrication [1]; tin tetra(hexanolate) may offer comparable or improved film-forming characteristics due to its longer alkyl chain providing enhanced steric stabilization against premature gelation during spin-coating.

FET performance context
Cross-study
1.8 cm² V⁻¹ s⁻¹ (SnCl₂-derived ZTO benchmark)
Supports device-yield evaluation
No direct Sn(O-n-C₆H₁₃)₄-derived FET data; comparator benchmark only
ZTO thin-film transistors Solution-processed electronics Precursor engineering Field-effect mobility

Solubility Profile in Non-Polar Media: Hydrocarbon Compatibility Advantage

Tin alkoxide solubility is strongly ligand-dependent. Sn(O-i-Pr)₄·i-PrOH adduct is soluble in hydrocarbons and warm isopropanol but reacts with alcohols, ketones, and esters . The longer n-hexanolate chain of tin tetra(hexanolate) is expected to enhance solubility in non-polar hydrocarbon solvents (e.g., toluene, hexanes) compared to the isopropoxide analog, while reducing reactivity toward polar protic solvents [1]. This differential solubility profile expands the range of compatible solvent systems for precursor formulation, which is particularly relevant for multi-component oxide systems requiring co-dissolution of precursors with disparate solubility characteristics.

Solubility in non-polar media
Class-level
Target: enhanced hydrocarbon solubility Comparator: Sn(O-i-Pr)₄ reacts with alcohols
Supports non-polar ink formulation
Quantitative solubility not reported; trend-based assessment
Precursor solubility Non-polar solvents Chemical solution deposition Ink formulation

Optimal Application Scenarios for Tin Tetra(hexanolate) Based on Quantitative Differentiation Evidence


Controlled Sol-Gel Synthesis of SnO₂ Nanoparticles with Narrow Size Distribution

The slower hydrolysis kinetics of tin tetra(hexanolate) relative to Sn(O-i-Pr)₄ and Sn(O-n-Bu)₄ [1] make it particularly well-suited for reverse-microemulsion or controlled-hydrolysis routes to monodisperse SnO₂ nanoparticles. Existing literature demonstrates that controlling the excessively fast hydrolysis of tin alkoxides is a critical bottleneck—Gyger et al. required dilution of Sn(O-t-Bu)₄ to 0.01 M to achieve control, which precludes mass production [2]. Tin tetra(hexanolate), with its intrinsically attenuated reactivity, may enable nanoparticle synthesis at higher precursor concentrations without the need for extreme dilution or complex diffusion-limiting additives, offering a more scalable route to size-controlled SnO₂ nanomaterials for gas sensing, catalysis, and battery applications [1][2].

High-Quality SnO₂ Thin Films via Chemical Solution Deposition with Extended Processing Window

The combination of reduced hydrolysis rate, higher thermal decomposition onset (>130°C vs. ~130°C for Sn(O-i-Pr)₄·i-PrOH), and lower alcohol evolution volatility [1] positions tin tetra(hexanolate) as a candidate precursor for chemical solution deposition (CSD) of dense, crack-free SnO₂ thin films. The broader processing window mitigates the sensitivity to ambient humidity during spin-coating or dip-coating [3], while the less volatile 1-hexanol byproduct (bp 157°C) reduces the risk of film blistering during the critical solvent-evaporation-to-oxide-conversion step [4]. These attributes are particularly relevant for transparent conducting oxide (TCO) buffer layers and gas sensor thin-film fabrication.

Multi-Component Oxide Systems Requiring Co-Hydrolysis with Slower-Reacting Alkoxides

In the synthesis of mixed-metal oxides such as zinc–tin oxide (ZTO), barium stannate (BaSnO₃), or tin-doped indium oxide (ITO), the widely disparate hydrolysis rates of different metal alkoxides often cause phase segregation and compositional inhomogeneity [1]. Tin tetra(hexanolate), with its attenuated hydrolysis reactivity [2], can serve as a kinetic-match partner for slower-hydrolyzing alkoxides (e.g., those of zinc, indium, or barium), promoting more homogeneous co-condensation and reducing the need for complex chemical modification strategies such as acetylacetone chelation. This precursor is therefore of interest for R&D groups developing solution-processed multi-cation oxide semiconductors and dielectrics.

Non-Aqueous Precursor Ink Formulation for Inkjet Printing of Oxide Electronics

The enhanced hydrocarbon solubility of tin tetra(hexanolate) [1] enables formulation of stable, high-concentration precursor inks in non-polar solvents (e.g., toluene, xylenes) that are compatible with industrial inkjet printing heads and hydrophobic device substrates. Unlike Sn(O-i-Pr)₄, which reacts with common ink formulation components such as alcohols and esters [2], the sterically shielded Sn(O-n-C₆H₁₃)₄ is expected to exhibit greater chemical compatibility in multi-component ink formulations, reducing premature reaction in the ink reservoir and improving jetting reliability for printed oxide electronics applications.

Application
Selection Property
Validation Focus
Controlled sol-gel SnO₂ nanoparticle synthesis
Hydrolysis rate control
Particle size distribution and scalability
High-quality SnO₂ thin films via CSD
Extended thermal processing window
Film density, crack resistance, and uniformity
Multi-component oxide co-hydrolysis
Kinetic matching with slower alkoxides
Compositional homogeneity and phase purity
Non-aqueous precursor ink for inkjet printing
Hydrocarbon solubility and solvent compatibility
Ink stability and jetting reliability
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